(2R)-Methyl 3-(tetrahydrofuran-2-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate
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Overview
Description
(2R)-Methyl 3-(tetrahydrofuran-2-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate is a complex organic compound with a unique structure that includes a tetrahydrofuran ring and a trifluoromethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Methyl 3-(tetrahydrofuran-2-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate typically involves multiple steps. One common method includes the reaction of a tetrahydrofuran derivative with a trifluoromethylsulfonylating agent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-Methyl 3-(tetrahydrofuran-2-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (2R)-Methyl 3-(tetrahydrofuran-2-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with specific biological targets makes it a candidate for designing new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (2R)-Methyl 3-(tetrahydrofuran-2-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The tetrahydrofuran ring provides structural stability and contributes to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: This compound shares a similar furan ring structure but lacks the trifluoromethylsulfonyl group.
Diethyl malonate: Another compound with ester functionality, but with different structural features and reactivity.
Methylammonium lead halide: Although structurally different, it shares some applications in material science.
Uniqueness
(2R)-Methyl 3-(tetrahydrofuran-2-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate is unique due to the presence of both the tetrahydrofuran ring and the trifluoromethylsulfonyl group. This combination imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C9H13F3O6S |
---|---|
Molecular Weight |
306.26 g/mol |
IUPAC Name |
methyl (2R)-3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate |
InChI |
InChI=1S/C9H13F3O6S/c1-16-8(13)7(5-6-3-2-4-17-6)18-19(14,15)9(10,11)12/h6-7H,2-5H2,1H3/t6?,7-/m1/s1 |
InChI Key |
UVBCNYPMJSSUSF-COBSHVIPSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1CCCO1)OS(=O)(=O)C(F)(F)F |
Canonical SMILES |
COC(=O)C(CC1CCCO1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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